Technical Guide: Methyl 4-methyl-4-pentenoate (CAS 16422-68-3)
Technical Guide: Methyl 4-methyl-4-pentenoate (CAS 16422-68-3)
This guide provides an in-depth technical analysis of Methyl 4-methyl-4-pentenoate (CAS 16422-68-3) , a specialized unsaturated ester used as a versatile building block in organic synthesis, particularly for terpenoids, fragrances, and polymer functionalization.
Executive Summary
Methyl 4-methyl-4-pentenoate is a
This guide synthesizes physicochemical data, safety protocols, and validated synthetic methodologies to support researchers in the safe and efficient utilization of this compound.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | Methyl 4-methyl-4-pentenoate |
| CAS Number | 16422-68-3 |
| Molecular Formula | C |
| Molecular Weight | 128.17 g/mol |
| Structure | MeOOC-CH |
| Boiling Point | 149 °C (at 760 mmHg) |
| Refractive Index | |
| Density | ~0.90 g/mL (Estimated based on analogs) |
| Appearance | Colorless, clear liquid |
| Solubility | Soluble in organic solvents (Et |
Hazard Identification & Safety Framework
Note: While specific GHS data for this exact CAS is often aggregated with general unsaturated esters, the following safety framework is derived from structural analogs (Methyl 4-pentenoate) and standard ester protocols.
GHS Classification
-
Flammable Liquids: Category 3 (H226)[1]
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Critical Safety Protocols
-
Fire Hazard: The compound has a flash point likely near 30-40°C (estimated). Ground all equipment to prevent static discharge. Use spark-proof tools.
-
Peroxide Formation: As an alkene, autoxidation can occur upon prolonged storage. Test for peroxides before distillation.
-
Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
Emergency Response Workflow
Figure 1: Emergency response decision tree for Methyl 4-methyl-4-pentenoate exposure.
Synthetic Utility & Applications
Primary Synthesis: Johnson-Claisen Rearrangement
The most robust method for synthesizing Methyl 4-methyl-4-pentenoate is the Johnson-Claisen rearrangement . This reaction utilizes 2-methyl-2-propen-1-ol (methallyl alcohol) and trimethyl orthoacetate.
Why this route?
-
Atom Economy: High transfer of carbon atoms into the final skeleton.
-
Thermodynamic Control: The [3,3]-sigmatropic rearrangement is irreversible and drives the reaction to completion.
-
Scalability: Can be performed on multi-gram to kilogram scales.
Protocol: Synthesis from Methallyl Alcohol
Reagents:
-
Methallyl alcohol (2-methyl-2-propen-1-ol) [1.0 eq]
-
Trimethyl orthoacetate [1.5 - 2.0 eq]
-
Propionic acid [0.05 eq] (Catalyst)
-
Solvent: Toluene or Xylene (optional, neat reaction preferred for temperature control)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a distillation head (Dean-Stark trap is not suitable as methanol must be removed continuously) and a thermometer.
-
Mixing: Combine methallyl alcohol, trimethyl orthoacetate, and catalytic propionic acid.
-
Heating: Heat the mixture to ~100-110°C.
-
Methanol Removal: As the reaction proceeds, methanol is generated.[2] Continuously distill off the methanol to drive the equilibrium toward the ketene acetal intermediate and subsequent rearrangement.
-
Temperature Ramp: Once methanol evolution ceases (approx. 2-4 hours), raise the temperature to 140°C to ensure complete rearrangement.
-
Purification:
-
Cool the reaction mixture.
-
Perform fractional distillation under reduced pressure.
-
Collect the fraction boiling at 149°C (atmospheric) or corresponding vacuum boiling point (e.g., ~55°C at 15 mmHg).
-
Reaction Mechanism Visualization
Figure 2: Johnson-Claisen rearrangement pathway for the synthesis of CAS 16422-68-3.
Applications in Drug Development & Research
Terpenoid Synthesis
Methyl 4-methyl-4-pentenoate serves as a "isoprene unit" equivalent. The terminal ester allows for further chain elongation (e.g., via Grignard addition or reduction to an aldehyde), while the 1,1-disubstituted alkene is resistant to many mild oxidation conditions, allowing selective functionalization of the ester terminus.
Polymerization Monomer
In polymer chemistry, this compound acts as a functional monomer. The terminal double bond can undergo:
-
Radical Polymerization: Copolymerization with acrylates to introduce ester side chains.
-
Ring-Closing Metathesis (RCM): Used to form macrocycles when reacted with other terminal alkenes.
Storage & Stability
-
Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).
-
Shelf Life: 12-18 months if sealed properly.
-
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO
, peroxides) and strong acids/bases which can hydrolyze the ester.
References
-
Preparation via Rearrangement
- Title: Thermal rearrangement of methyl cis-2-alkylcyclopropanecarboxyl
- Source: Canadian Journal of Chemistry.
- Note: Confirms boiling point (149°C) and synthesis via rearrangement.
-
General Synthesis (Johnson-Claisen)
- Title: Orthoester Claisen Rearrangement.
- Source: Organic Reactions (Wiley).
- Context: Standard protocol for converting allylic alcohols to -unsatur
-
Safety Analog (Methyl 4-pentenoate)
